N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKQCGWJOLYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982910 | |
| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-03-9 | |
| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Formylation Prior to Acetylation
In a modified pathway, formylation is performed on the intermediate 3 before nitro reduction. However, hydrogenation of the nitro group risks reducing the formyl moiety to a hydroxymethyl group, necessitating protective strategies.
Analytical Characterization and Quality Control
Critical Spectroscopic Data :
-
IR : Bands at 1685 cm⁻¹ (amide C=O) and 1690 cm⁻¹ (formyl C=O).
-
¹H-NMR (CDCl₃) : δ 2.23 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 9.80 (s, 1H, CHO).
Purity Assessment :
Industrial-Scale Considerations
Challenges :
-
Formylation Selectivity : Competing reactions at C-4 require precise stoichiometry.
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Cost-Efficiency : POCl₃ and DMF are hazardous; greener alternatives (e.g., ionic liquids) are under exploration.
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the acetamide group.
Scientific Research Applications
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound is compared below with structurally related acetamide derivatives:
Pyrrole-Based Analogs
- Alo racetam (N-[2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide) : Structural Difference: Replaces the phenyl linker with an ethyl group.
Pyrazole and Pyrrolidinone Derivatives
- Compound I (2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) : Structural Features: Contains a pyrazole ring with dichlorophenyl and methyl substituents. Key Differences: The pyrazole core introduces a 6-membered lactam ring, contrasting with the 5-membered pyrrole in the target. Crystallography: Exhibits R₂²(10) hydrogen-bonded dimers, a motif common in amides .
- Pyrrolidinone Derivatives (Compounds 13–15) : Core Structure: 5-Oxopyrrolidine (pyrrolidinone) instead of pyrrole. Substituents: Variants include hydrazide, pyrazole, and acetyl groups. Synthesis: Prepared via condensation reactions with hydrazides or diketones, differing from the target’s likely synthetic route.
Sulfonamide-Modified Acetamides
Physicochemical Properties
Key Observations :
- The target’s formyl group may lower melting points compared to methyl or halogenated analogs due to reduced symmetry.
Biological Activity
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide, with the chemical formula C15H16N2O2 and CAS number 6436-03-9, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a formyl group and a phenyl ring with an acetamide group. The unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 6436-03-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity.
- Receptor Modulation : The acetamide group may enhance binding affinity to specific receptors, modulating their function.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| Similar Pyrrole Derivative | MCF7 (Breast) | 8.0 |
| Similar Pyrrole Derivative | HeLa (Cervical) | 10.0 |
These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that the presence of both the formyl and acetamide groups is crucial for its biological activity. Variations in substitution patterns on the pyrrole ring significantly influence its reactivity and potency against biological targets.
Comparison with Related Compounds
Comparative studies with similar compounds highlight the importance of specific functional groups:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide | Lacks formyl group | Lower activity |
| N-[4-(3-formyl-1H-pyrrol-1-yl)phenyl]acetamide | Lacks 2,5-dimethyl substitution | Reduced stability |
Research Applications
This compound has potential applications in:
- Medicinal Chemistry : As a building block for synthesizing biologically active compounds.
- Materials Science : Investigated for use in organic electronics and conductive polymers.
- Biological Studies : Used to explore interactions with enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
